2-Methyl-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine is a complex organic compound with a unique structure that combines a pyrimidine ring with a piperidine ring and a pyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-methyl-4-chloropyrimidine with 4-[(pyrazin-2-yloxy)methyl]piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can lead to the formation of reduced piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(pyrazin-2-yloxy)aniline
- 2-(4-(N-Boc)piperazin-1-yl)pyrimidine-5-boronic acid pinacol ester
Uniqueness
2-Methyl-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine is unique due to its combination of a pyrimidine ring with a piperidine ring and a pyrazine moiety. This structural arrangement imparts specific chemical and biological properties that are not commonly found in other compounds.
Properties
Molecular Formula |
C15H19N5O |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
2-methyl-4-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]pyrimidine |
InChI |
InChI=1S/C15H19N5O/c1-12-17-5-2-14(19-12)20-8-3-13(4-9-20)11-21-15-10-16-6-7-18-15/h2,5-7,10,13H,3-4,8-9,11H2,1H3 |
InChI Key |
UHQVXKVDQNEGMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCC(CC2)COC3=NC=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.